molecular formula C13H19ClN2O2 B7971480 1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate

1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate

Cat. No.: B7971480
M. Wt: 270.75 g/mol
InChI Key: FBJWYMLXSPFCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate is a spirocyclic compound that features a unique structure combining an indole and a piperidine ring. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate typically involves the reaction of indole derivatives with piperidine under specific conditions. One common method includes the reaction of 1-methylindole with 4-piperidone hydrochloride hydrate in the presence of a suitable base, such as sodium hydride, to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final hydrochloride hydrate form .

Chemical Reactions Analysis

Types of Reactions: 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

    1’-Methylspiro[indoline-3,4’-piperidine]: Shares a similar spirocyclic structure and has been studied for its anti-tumor properties.

    Spiro[indole-3,3’-pyrrolidine]: Another spirocyclic compound with potential biological activities.

Uniqueness: 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate is unique due to its specific combination of indole and piperidine rings, which confer distinct biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further drug development.

Properties

IUPAC Name

1-methylspiro[indole-3,3'-piperidine]-2-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH.H2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13;;/h2-3,5-6,14H,4,7-9H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJWYMLXSPFCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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